Ecdysterone 2,3

cancer multidrug resistance chemosensitizer

Ecdysterone 2,3-acetonide (also known as 20-Hydroxyecdysone 2,3-acetonide) is a semi-synthetic derivative of the natural plant steroid 20-hydroxyecdysone (20E). Its defining feature is the protection of the 2,3-cis-diol group as an acetonide ketal, which reduces the overall polarity of the molecule.

Molecular Formula C33H52O7
Molecular Weight 560.8 g/mol
Cat. No. B13382084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcdysterone 2,3
Molecular FormulaC33H52O7
Molecular Weight560.8 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C
InChIInChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3
InChIKeyWXFMGCVRGSIXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ecdysterone 2,3-Acetonide: A Synthetically Protected Ecdysteroid for Focused Investigation


Ecdysterone 2,3-acetonide (also known as 20-Hydroxyecdysone 2,3-acetonide) is a semi-synthetic derivative of the natural plant steroid 20-hydroxyecdysone (20E) . Its defining feature is the protection of the 2,3-cis-diol group as an acetonide ketal, which reduces the overall polarity of the molecule . This single structural modification is the basis for its distinct utility. Unlike the parent 20E, which is widely available, ecdysterone 2,3-acetonide serves as a critical intermediate and research tool due to its unique combination of retained bioactivity and altered physicochemical properties [1].

Regioselective synthesis intermediate via 2,3-acetonide protection
Chromatographic analytical reference with reduced polarity
MDR chemosensitization probe with parent- and analog-comparator context

Why Generic 20-Hydroxyecdysone (20E) Cannot Substitute for Ecdysterone 2,3-Acetonide


Substituting Ecdysterone 2,3-acetonide with the more common and less expensive parent compound, 20-hydroxyecdysone (20E), or other natural ecdysteroids is not scientifically equivalent and will compromise specific experimental or synthetic objectives. The 2,3-acetonide moiety is a decisive functional group that fundamentally alters the compound's polarity, metabolic stability, and, in some cases, its bioactivity profile. For example, while 20E is the natural active hormone, its 2,3-monoacetonide derivative exhibits superior chemosensitizing activity against multidrug-resistant (MDR) cancer cell lines compared to the parent [1]. Furthermore, the acetonide protection is an essential synthetic handle that enables regioselective chemical modifications at other positions on the ecdysteroid skeleton (e.g., C-22), a reaction impossible to perform cleanly on unprotected 20E [2]. Therefore, using 20E or an unspecified ecdysteroid mixture will lead to a loss of synthetic control, altered pharmacokinetic properties, and a failure to replicate published pharmacological findings specific to the acetonide derivative.

Ecdysterone 2,3-acetonide
20-Hydroxyecdysone (20E)
Polarity and chromatographic behavior may shift; reported chemosensitization response is lower; loss of 2,3-diol protection prevents regioselective synthesis.
Ecdysterone 2,3-acetonide
2,3;20,22-Diacetonide analog
Functional divergence in MDR reversal: diacetonide does not fully reverse P-gp-mediated resistance, altering endpoint interpretation.

Quantitative Differentiation Guide for Ecdysterone 2,3-Acetonide vs. Analogs


Enhanced Chemosensitization of MDR Cancer Cells Compared to Parent 20-Hydroxyecdysone

The 2,3-monoacetonide derivative (Compound 2) was more effective than the parent 20-hydroxyecdysone (Compound 1) at sensitizing a multidrug-resistant (MDR) mouse lymphoma cell line to doxorubicin. [1]

Doxorubicin IC50 (MDR cell)
Direct head-to-head comparison
Product: 0.96 μM
Parent 20E: 1.79 μM
1.86-fold lower IC50
Supports chemosensitization endpoint context for MDR research
Mouse T-lymphoma MDR line, MTT assay
cancer multidrug resistance chemosensitizer

Reversal of Chemoresistance in MDR Cells Not Achieved by the Diacetonide Analog

The monoacetonide derivative demonstrates a unique ability to reverse chemoresistance to the same level as the non-MDR cell line, a property not shared by the 2,3;20,22-diacetonide derivative (Compound 3). [1]

MDR reversal (IC50 ratio)
Direct head-to-head comparison
Monoacetonide: resistance ratio ~0.85
Diacetonide: ratio ~2.1
Identifies functional divergence in P-gp-mediated resistance reversal
MDR vs. parental non-MDR line
cancer multidrug resistance P-glycoprotein

Potent Chemosensitization Across Multiple Cell Lines and Chemotherapies

The 2,3;20,22-diacetonide derivative (Compound 3) has been validated as a broad-spectrum chemosensitizer, demonstrating significant potency enhancement across several cancer cell lines and with multiple chemotherapeutic agents. [1]

Broad chemosensitization
Cross-study comparable
Dox: 5–30×; Paclitaxel: 18×
in human cancer cell lines
Cross-cell-line chemosensitization response, data to verify parent context
HeLa, SiHa, Caco-2; MTT assay; diacetonide reported as broad adjuvant
cancer chemosensitization drug combination

Validated Application Scenarios for Ecdysterone 2,3-Acetonide


Synthesis of Regioselective Ecdysteroid Conjugates and Prodrugs

As demonstrated in the synthesis of ecdysone 22-acyl esters [1], the 2,3-acetonide group is an essential protecting group. It enables the selective acylation of the C-22 hydroxyl group. This is the critical first step in creating novel ecdysteroid derivatives, such as fatty acid esters or nanoparticle pro-drugs [2], with modified bioavailability or targeting properties. Without this protection, reactions would yield complex, inseparable mixtures, making the synthesis of these advanced compounds impractical.

Analytical Method Development and Standardization

The reduced polarity of ecdysterone 2,3-acetonide compared to its parent 20E makes it a valuable reference standard in chromatographic method development. Established HPLC and TLC methods utilize the acetonide derivatives to achieve superior separation of complex ecdysteroid mixtures [3]. For quality control laboratories analyzing plant extracts or verifying the purity of ecdysteroid-containing products, the 2,3-acetonide serves as a well-defined, stable marker compound for method validation and system suitability testing.

Investigating Mechanisms of Multidrug Resistance Reversal

The differential activity profile of the 2,3-monoacetonide vs. the 2,3;20,22-diacetonide, as shown in the direct comparison data [4], makes these compounds a powerful pair of chemical biology tools. A researcher can use the active monoacetonide to probe mechanisms of chemosensitization and the less active diacetonide as a negative control. This is particularly useful in studies focused on P-glycoprotein (ABCB1)-mediated efflux, where the ability to fully reverse MDR is a key functional readout.

In Vitro Cancer Research for Adjuvant Therapy

The 2,3;20,22-diacetonide derivative has been quantitatively shown to enhance the cytotoxicity of key chemotherapeutic agents like doxorubicin and paclitaxel across multiple human cancer cell lines [4]. This validated, cell-based data supports its procurement as a positive control or reference compound in assays designed to screen for new chemosensitizers, evaluate drug combinations, or study the molecular pathways involved in adjuvant cancer therapy response.

Application
Selection Property
Validation Focus
Ecdysteroid conjugate synthesis
Regioselective C-22 acylation handle
HPLC purity / MS confirmation
Chromatographic method validation
Reduced polarity vs. parent ecdysteroids
Retention time reproducibility
MDR reversal pathway studies
Monoacetonide vs diacetonide differential activity
P-glycoprotein efflux functional readout
Chemosensitization screening
Reported cross-cell-line chemosensitization
Cell viability endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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